molecular formula C20H22O6 B14500324 Phenanthrene, 2,3,4,5,6,7-hexamethoxy- CAS No. 63557-97-1

Phenanthrene, 2,3,4,5,6,7-hexamethoxy-

Cat. No.: B14500324
CAS No.: 63557-97-1
M. Wt: 358.4 g/mol
InChI Key: CYXJRWPMNYNYML-UHFFFAOYSA-N
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Description

Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the presence of six methoxy groups attached to the phenanthrene core, making it highly substituted and unique in its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- typically involves the methoxylation of phenanthrene. This can be achieved through the reaction of phenanthrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy groups are introduced at the 2, 3, 4, 5, 6, and 7 positions of the phenanthrene ring.

Industrial Production Methods

Industrial production of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 2,3,4,5,6,7-hexamethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions can convert the compound to dihydrophenanthrene derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydrophenanthrene derivatives.

    Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

Phenanthrene, 2,3,4,5,6,7-hexamethoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including cytotoxic effects on cancer cells.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- involves its interaction with cellular targets, leading to various biological effects. The compound may act as an inhibitor of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce cytotoxicity in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, consisting of three fused benzene rings without methoxy substitutions.

    Phenanthrenequinone: An oxidized derivative of phenanthrene.

    Dihydrophenanthrene: A reduced derivative of phenanthrene.

Uniqueness

Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is unique due to its high degree of methoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

63557-97-1

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

2,3,4,5,6,7-hexamethoxyphenanthrene

InChI

InChI=1S/C20H22O6/c1-21-13-9-11-7-8-12-10-14(22-2)18(24-4)20(26-6)16(12)15(11)19(25-5)17(13)23-3/h7-10H,1-6H3

InChI Key

CYXJRWPMNYNYML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC3=CC(=C(C(=C32)OC)OC)OC)OC)OC

Origin of Product

United States

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